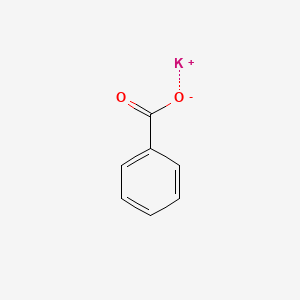

Potassium benzoate

Descripción general

Descripción

Synthesis Analysis

Potassium benzoate is synthesized through various chemical reactions. One method involves the reaction of 2-methylsufonyl4, 6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide to obtain herbicidal compounds, indicating the versatility of potassium benzoate derivatives in agrochemical applications (Waghmare et al., 2013). Another synthesis approach involves electrolytic oxidation of benzyl alcohol at a carbon anode in the presence of iodonium ion, generated by the electrooxidation of iodide ion, to prepare benzyl benzoate (Dixit et al., 1982).

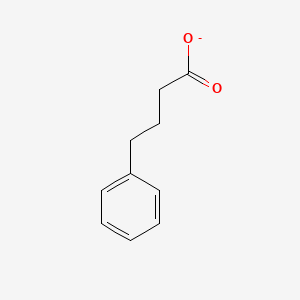

Molecular Structure Analysis

The molecular structure of potassium benzoate is characterized by its benzoate ion (C7H5O2-) and potassium ion (K+). This ionic structure plays a critical role in its chemical reactivity and solubility in water. The analysis of its structure through methods such as X-ray powder diffraction (XRD) provides insights into its crystalline form and interaction mechanisms (Yang et al., 2009).

Chemical Reactions and Properties

Potassium benzoate undergoes various chemical reactions that demonstrate its reactivity and application potential. For instance, the decarboxylative olefination of potassium benzoates with alkynes using a bimetallic catalysis strategy highlights its utility in organic synthesis, producing styrene derivatives (Khalaj et al., 2018).

Physical Properties Analysis

The physical properties of potassium benzoate, such as its crystalline structure, melting point, and solubility, are essential for its application in various industries. It crystallizes from water as colorless plates and does not contain water of crystallization, indicating its stable physical form. Its melting point, determined through differential scanning calorimetry (DSC), provides information on its thermal stability (Whelan & Elischer, 1984).

Chemical Properties Analysis

The chemical properties of potassium benzoate, such as its reactivity with other compounds and its behavior under various conditions, are influenced by its molecular structure. For instance, its reactivity in benzoate-coenzyme A ligase-catalyzed reactions highlights its role in biochemical processes, emphasizing the biological significance of its chemical properties (Geissler et al., 1988).

Aplicaciones Científicas De Investigación

Food Preservation

- Application Summary : Potassium benzoate is widely used as a preservative in the food industry . It inhibits the activity of microorganisms, extending the shelf life of various food products .

- Methods of Application : Potassium benzoate is added directly to food products during their preparation. For example, it can be added to unpasteurized cider to extend its shelf life .

- Results or Outcomes : The use of potassium benzoate as a food preservative has been effective in preventing the growth of microorganisms, thereby enhancing food safety and extending product shelf life .

Biochemical Research

- Application Summary : Potassium benzoate has been used in biochemical research to study its effects on yeast cells .

- Methods of Application : In the study, various concentrations of potassium benzoate were applied to Saccharomyces cerevisiae, a type of yeast. The researchers then measured the yeast’s growth inhibition, metabolic activity, antioxidant enzyme activities, and lipid peroxidation levels .

- Results or Outcomes : The study found that potassium benzoate significantly inhibited yeast cell proliferation and metabolic activity. It also altered lipid concentration, disrupted proteins, and increased the concentrations of mannans and β-glucans .

Personal Care and Cosmetic Products

- Application Summary : Potassium benzoate is used in personal care and cosmetic products due to its antimicrobial properties .

- Methods of Application : It is added to products such as toothpaste, mouthwashes, lotions, and shampoos to prevent the growth of bacteria and fungi .

- Results or Outcomes : The use of potassium benzoate in these products has been effective in maintaining their quality and safety by preventing microbial growth .

Health Research

- Application Summary : Research has been conducted to study the health impacts of consuming potassium benzoate .

- Methods of Application : The study involved analyzing the effects of potassium benzoate on human health, particularly its potential contribution to the development of attention deficit hyperactivity disorder (ADHD) in children .

- Results or Outcomes : The study suggested that compounds like potassium benzoate in artificial food colorings can significantly contribute to the development of ADHD in children .

Fireworks Manufacturing

- Application Summary : Potassium benzoate is used in the whistle mix in many fireworks .

- Methods of Application : It is mixed with other chemicals to produce a whistling sound when the firework is ignited .

- Results or Outcomes : The use of potassium benzoate in fireworks has been effective in creating a distinct whistling sound, adding to the overall spectacle .

Industrial Uses

- Application Summary : Potassium benzoate is used in various industrial products such as paints, varnishes, solvents, cleaning and washing agents, photochemicals, and antifreeze agents .

- Methods of Application : It is added to these products during their manufacturing process to serve various purposes, including acting as a preservative .

- Results or Outcomes : The addition of potassium benzoate has been effective in enhancing the quality and longevity of these industrial products .

Pharmaceuticals

- Application Summary : Potassium benzoate is used in pharmaceuticals due to its antimicrobial properties .

- Methods of Application : It is added to pharmaceutical products during their manufacturing process to prevent the growth of bacteria and fungi .

- Results or Outcomes : The use of potassium benzoate in these products has been effective in maintaining their quality and safety by preventing microbial growth .

Industrial Solvents and Cleaning Agents

- Application Summary : Potassium benzoate is used in various industrial products such as paints, varnishes, solvents, cleaning and washing agents, photochemicals, and antifreeze agents .

- Methods of Application : It is added to these products during their manufacturing process to serve various purposes, including acting as a preservative .

- Results or Outcomes : The addition of potassium benzoate has been effective in enhancing the quality and longevity of these industrial products .

Safety And Hazards

Potassium benzoate is generally considered safe when ingested in small amounts2. However, some people may experience an allergic reaction2. There are concerns about long-term exposure to benzoate preservatives1. In warm conditions or with exposure to ultraviolet light, potassium benzoate can react with certain chemicals to form benzene, a chemical that can cause leukemia1.

Direcciones Futuras

The safety of potassium benzoate is still under investigation. The Food and Drug Administration (FDA) has yet to make a specific ruling about potassium benzoate1. More research is needed to determine whether it increases ADHD or cancer risk2. The global Potassium Benzoate market is anticipated to grow at a CAGR of 4.56% during the forecast period until 20346.

Propiedades

IUPAC Name |

potassium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEFZNCEHLXOMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027219 | |

| Record name | Potassium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White crystalline powder, White solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Benzoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM BENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium benzoate | |

CAS RN |

582-25-2 | |

| Record name | Potassium benzoate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763YQN2K7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator | |

| Record name | POTASSIUM BENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

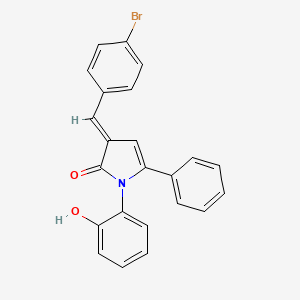

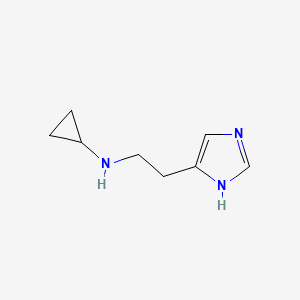

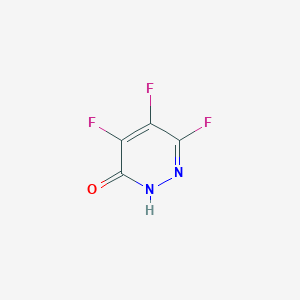

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)

![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)